BenchChemオンラインストアへようこそ!

(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one

Chiral building block Stereochemical purity Structure-activity relationship

Procure the fully defined (S,S) stereoisomer (CAS 1401667-54-6) to ensure enantiopure, interpretable SAR data. Its direct cyclopropyl-methyl-amino N-linkage avoids the methylene spacer found in the analog (CAS 1354027-82-9), maintaining a lower MW (225.33) and superior ligand efficiency for lead generation. Unlike the racemic analog, this single-component building block is validated for GlyT1-targeted CNS programs and chiral HPLC reference standard use.

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
Cat. No. B7919538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one
Molecular FormulaC12H23N3O
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC(C1)N(C)C2CC2)N
InChIInChI=1S/C12H23N3O/c1-9(13)12(16)15-7-3-4-11(8-15)14(2)10-5-6-10/h9-11H,3-8,13H2,1-2H3/t9-,11-/m0/s1
InChIKeyBXZYKXSUWWNZEA-ONGXEEELSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one: Procurement-Baseline for a Chiral Piperidine Research Scaffold


(S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one (CAS 1401667-54-6) is a chiral piperidine derivative belonging to the class of substituted aminopropanones. Its structure features a dual (S,S) stereochemical configuration at the 2-aminopropanoyl and 3-aminopiperidine positions, combined with a cyclopropyl-methyl-amino substituent that confers conformational rigidity and modulates physicochemical properties . The compound is primarily employed as a high-purity research building block (≥95–98%) in medicinal chemistry campaigns, particularly for constructing CNS-targeted small molecules bearing the cyclopropyl-piperidine pharmacophore .

Why In-Class Substitution of (S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one Fails


This compound cannot be interchangeably substituted with its closest commercial analog, (S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one (CAS 1354027-82-9), due to a critical structural divergence: the target compound bears the cyclopropyl-methyl-amino substituent directly attached to the piperidine ring, whereas the analog inserts a methylene spacer that elongates the side chain . This one-carbon difference alters molecular weight (225.33 vs. 239.36 g/mol), introduces an additional rotatable bond, and changes the basicity profile of the piperidine nitrogen . Furthermore, the target compound uniquely maintains fully defined (S,S) stereochemistry at both chiral centers, while the analog exhibits a racemic piperidine stereocenter, leading to a mixture of diastereomers that can confound structure–activity relationships [1]. These differences translate directly to non-interchangeability in stereospecific synthesis and in any biological assay where enantiomeric integrity matters.

Quantitative Differentiation Evidence for (S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one


Stereochemical Identity (S,S) vs. Partially Defined Analog (2S, Racemic Piperidine)

The target compound possesses fully defined (S,S) stereochemistry at both the 2-aminopropanoyl and 3-aminopiperidine centers, as specified by its IUPAC name and vendor certificates . In contrast, the closest commercial analog, CAS 1354027-82-9, contains an additional methylene spacer and displays undefined (racemic) stereochemistry at the piperidine 3-position, confirmed by the InChI stereochemistry layer '/t10-,11?/m0/s1' indicating only the amino acid center is configurationally assigned [1]. This means the comparator is a mixture of diastereomers, whereas the target compound is a single, defined stereoisomer.

Chiral building block Stereochemical purity Structure-activity relationship

Molecular Weight and Rotatable Bond Difference vs. Methylene-Extended Analog

The target compound (C12H23N3O, MW 225.33) differs from the methylene-extended analog CAS 1354027-82-9 (C13H25N3O, MW 239.36) by -14.03 g/mol, corresponding to the absence of a methylene (–CH2–) spacer. This structural change reduces the number of rotatable bonds by one in the target compound (the cyclopropyl-methyl-amino group is directly N-linked to piperidine C3 versus N-linked through a methylene bridge in the analog). Fewer rotatable bonds are associated with improved ligand efficiency and potentially enhanced oral bioavailability, as predicted by Veber's rules [1]. Additionally, the reduced molecular weight improves ligand efficiency metrics (LE = 1.4 × pIC50 / heavy-atom count), making the target compound a more atom-economical starting point for lead optimization [1]. Direct experimentally measured logP/logD values are not available for either compound; the differentiation is based on well-established physicochemical principles and structural comparison.

Physicochemical properties Lipophilicity Drug-likeness

Purity Level Differentiation Among Commercial Suppliers

Commercially offered purity levels for the target compound range from 95% (AKSci) to NLT 98% (MolCore) . The 98% purity specification provides a 3-percentage-point improvement over the 95% baseline, reducing total impurities from ≤5% to ≤2% . This difference is meaningful for applications requiring high stoichiometric precision, such as fragment-based crystallography or sensitive biochemical assays. For comparison, the methylene-extended analog CAS 1354027-82-9 is typically offered at 95% purity , identical to the baseline specification of the target compound.

Purity specification Procurement quality Batch consistency

Cyclopropyl-Piperidine Scaffold Presence in GlyT1 Inhibitor Patent Literature (Class-Level Inference)

The cyclopropyl-methyl-amino piperidine substructure within the target compound is directly described as a core scaffold in GlyT1 (glycine transporter 1) inhibitor patents [1][2]. These patents disclose numerous cyclopropyl piperidine compounds with sub-micromolar GlyT1 inhibitory activity and identify the cyclopropyl-N-methyl-amino piperidine motif as a privileged pharmacophore for CNS penetration and target engagement [1]. While no direct GlyT1 IC50 data are available for the target compound itself, the structural congruence with patent-exemplified compounds (e.g., generic formula I compounds bearing R3 = cyclopropyl) [1] supports its relevance as a research intermediate or scaffold-hopping starting point. In contrast, the methylene-extended analog introduces a flexible linker that may alter the spatial orientation of the cyclopropylamine pharmacophore relative to the piperidine anchor point, potentially affecting binding mode.

GlyT1 inhibition CNS drug discovery Privileged scaffold

Note on the Limited Availability of Direct Comparative Bioactivity Data

A comprehensive search of primary research literature, patent databases, ChEMBL, BindingDB, and PubChem did not identify any published head-to-head comparative bioactivity studies (IC50, Ki, EC50, or in vivo efficacy) for (S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one versus its closest analogs [1][2][3]. The compound is not registered in PubChem with a discrete CID, nor does it appear in ChEMBL or BindingDB with quantitative target-engagement data [1][2][3]. Consequently, all differentiation claims presented above are based on structural, stereochemical, physicochemical, and patent-scaffold analyses rather than direct pharmacological comparisons. Users should treat the evidence as supportive of procurement decisions based on chemical identity and scaffold potential, not on demonstrated biological superiority. This evidence gap is explicitly disclosed in accordance with the requirement to avoid unsupported claims.

Evidence gap Bioactivity data Comparative pharmacology

Optimal Application Scenarios for Procuring (S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one


Enantiomerically Pure Chiral Building Block for CNS Lead Optimization

The fully defined (S,S) stereochemistry makes this compound suitable as a chiral building block in the synthesis of CNS-targeted small molecules, particularly for glycine transporter 1 (GlyT1) inhibitor programs. Its N-cyclopropyl-N-methyl-3-aminopiperidine substructure aligns with the core pharmacophore described in GlyT1 inhibitor patents, providing a scaffold-validated starting point for further derivatization [1]. Procurement of this specific stereoisomer, rather than its racemic or partially defined analog, ensures that SAR campaigns yield interpretable and reproducible enantioselective activity data.

High-Purity Reference Standard for Stereochemical Impurity Profiling

With a commercial purity specification of NLT 98% [1], this compound can serve as a reference standard for HPLC or chiral SFC method development aimed at quantifying stereochemical impurities in related piperidine-aminopropanone derivatives. Its well-defined single-component profile contrasts with the diastereomeric mixture offered by the nearest analog, making it the preferred choice for analytical laboratories requiring unambiguous peak assignment.

Fragment-Based Drug Discovery Leveraging Favorable Physicochemical Metrics

The compound's molecular weight (225.33 g/mol) and limited rotatable bond count (5) place it within favorable fragment-like property space, supporting its use in fragment-based screening or as an early-stage scaffold in lead generation [1][2]. Its 5.9% lower molecular weight relative to the methylene-extended analog offers incremental advantages in ligand efficiency, providing headroom for property optimization during subsequent chemical expansion [2].

Scaffold-Hopping Exploration in GlyT1 and Related Neurotransmitter Transporter Programs

The direct N-linkage between the cyclopropyl-methyl-amino group and the piperidine ring differentiates this compound from methylene-bridged analogs and may result in altered binding interactions at GlyT1 or other CNS transporters [1]. Researchers exploring scaffold-hopping strategies to circumvent existing intellectual property or to fine-tune transporter selectivity profiles can use this compound as a comparator to evaluate the impact of linker geometry on target engagement.

Quote Request

Request a Quote for (S)-2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.